molecular formula C21H21O4P B1142700 Bis(p-cresyl) m-Cresyl Phosphate CAS No. 136868-91-2

Bis(p-cresyl) m-Cresyl Phosphate

Cat. No.: B1142700
CAS No.: 136868-91-2
M. Wt: 368.4 g/mol
InChI Key: YSLTUIZNWYDWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(p-cresyl) m-Cresyl Phosphate is an organophosphate compound with the molecular formula C21H21O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by its light yellow, oily appearance and is slightly soluble in solvents like chloroform and methanol .

Preparation Methods

The synthesis of Bis(p-cresyl) m-Cresyl Phosphate typically involves the reaction of cresol isomers with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Bis(p-cresyl) m-Cresyl Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Scientific Research Applications

Bis(p-cresyl) m-Cresyl Phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(p-cresyl) m-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymatic activities, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use .

Comparison with Similar Compounds

Bis(p-cresyl) m-Cresyl Phosphate can be compared with other similar organophosphate compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.

Properties

CAS No.

136868-91-2

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

IUPAC Name

(3-methylphenyl) bis(4-methylphenyl) phosphate

InChI

InChI=1S/C21H21O4P/c1-16-7-11-19(12-8-16)23-26(22,24-20-13-9-17(2)10-14-20)25-21-6-4-5-18(3)15-21/h4-15H,1-3H3

InChI Key

YSLTUIZNWYDWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC(=C3)C

Synonyms

Phosphoric Acid 3-Methylphenyl Bis(4-methylphenyl) Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.